

Vegfr-2-IN-64: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-64

Cat. No.: B15576130

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An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent VEGFR-2 Inhibitor.

Vegfr-2-IN-64, also known as VEGFR-2-IN-6, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Vegfr-2-IN-64 is identified by the CAS Number 444731-47-9. Its chemical formula is $C_{20}H_{21}N_7O_2S$, with a molecular weight of 423.49 g/mol. The structure and key physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	4-({4-[methyl(3-methyl-1H-indazol-6-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide
CAS Number	444731-47-9
Molecular Formula	C ₂₀ H ₂₁ N ₇ O ₂ S
Molecular Weight	423.49 g/mol
SMILES	<chem>CN(c1ccc2c(C)n[nH]c2c1)c1ccnc(Nc2ccc(S(N)(=O)=O)cc2)n1</chem>

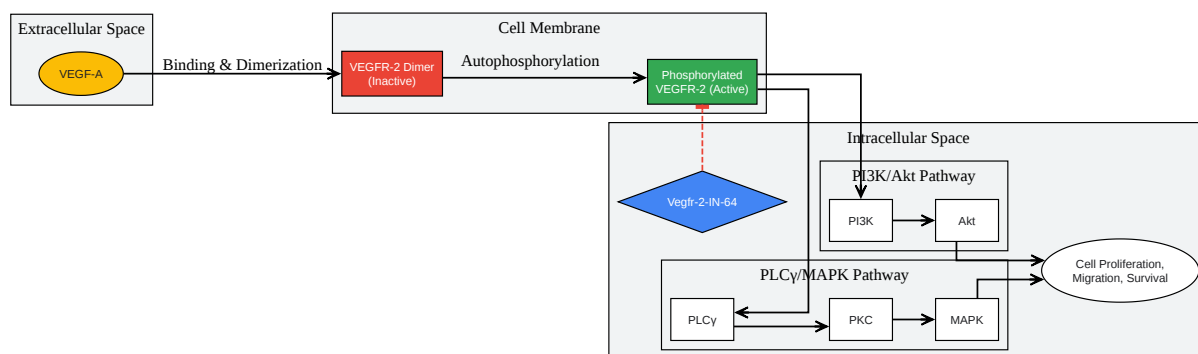
Property	Value
Appearance	Solid
Solubility	DMSO: 25 mg/mL (59.03 mM)

Biological Activity

Vegfr-2-IN-64 is a potent inhibitor of VEGFR-2 kinase activity. A recent study reported an IC₅₀ value of 0.092 µM for VEGFR-2 inhibition[1]. The compound has also demonstrated anti-proliferative activity against various cancer cell lines, with reported IC₅₀ values of 13 µM (MDA-MB-231), 11.5 µM (HepG-2), and 11.6 µM (A2780CP)[1].

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. By inhibiting the kinase activity of VEGFR-2, **Vegfr-2-IN-64** blocks these downstream signaling events, thereby inhibiting angiogenesis.



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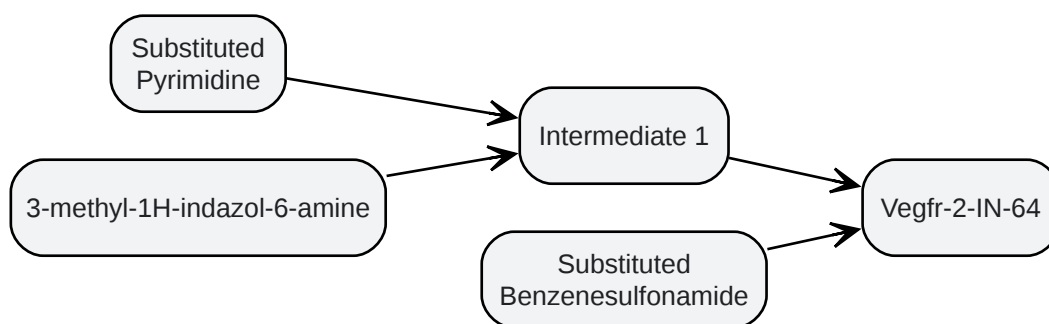
VEGFR-2 signaling pathway and the inhibitory action of **Vegfr-2-IN-64**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Vegfr-2-IN-64

The synthesis of **Vegfr-2-IN-64** is described in patent WO 02/059110 as "example 64". A general synthetic workflow is depicted below. The synthesis involves the coupling of a substituted pyrimidine core with 3-methyl-1H-indazol-6-amine and a substituted benzenesulfonamide.



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References

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